molecular formula C15H18BrNO3 B5238367 cyclohexyl N-(2-bromobenzoyl)glycinate

cyclohexyl N-(2-bromobenzoyl)glycinate

Cat. No.: B5238367
M. Wt: 340.21 g/mol
InChI Key: DEKXRJDJRLMOHY-UHFFFAOYSA-N
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Description

Cyclohexyl N-(2-bromobenzoyl)glycinate is a glycinate ester derivative characterized by a 2-bromobenzoyl group and a cyclohexyl ester moiety.

  • Molecular framework: The bromine atom at the ortho position of the benzoyl group likely enhances lipophilicity and steric bulk, influencing solubility and reactivity. The cyclohexyl ester may improve metabolic stability compared to linear alkyl esters due to reduced enzymatic hydrolysis .
  • Potential applications: Similar glycinate derivatives are explored in pharmaceutical and agrochemical research, where substituents like bromine (electron-withdrawing) and cyclohexyl (bulky) groups modulate bioactivity and pharmacokinetics .

Properties

IUPAC Name

cyclohexyl 2-[(2-bromobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKXRJDJRLMOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cyclohexyl N-(2-bromobenzoyl)glycinate with structurally related compounds, inferred from evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound* C₁₅H₁₈BrNO₃ 340.21 (calc.) 2-Bromobenzoyl, cyclohexyl ester High lipophilicity, potential stability
Ethyl N,N-dimethylglycinate C₆H₁₁NO₂ 129.16 Dimethylamino, ethyl ester Polar, high water solubility
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate C₁₂H₁₁N₃O₂ 245.24 Pyridinyl, cyano group Enhanced π-π interactions, UV activity
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl, cyclohexane Volatile, alkylating agent
Dihydrocapsaicin C₁₈H₂₉NO₃ 307.43 Vanillyl group, methylnonanamide Lipophilic, TRPV1 agonist

*Note: Data for this compound is estimated based on structural analogs.

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